molecular formula C7H9BrN2O B14788409 7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B14788409
M. Wt: 217.06 g/mol
InChI Key: HQVAPCLIDNWBET-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a bromine atom at the 7th position and two methyl groups at the 2nd position of the pyrazolo[5,1-b]oxazole ring. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-bromoacrylonitrile with hydrazine hydrate to form the intermediate pyrazole, which is then cyclized with an appropriate oxazole precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-b]oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

7-bromo-2,2-dimethyl-3H-pyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C7H9BrN2O/c1-7(2)4-10-6(11-7)5(8)3-9-10/h3H,4H2,1-2H3

InChI Key

HQVAPCLIDNWBET-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C=N2)Br)O1)C

Origin of Product

United States

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